(+)-N-Desmethyl Tramadol-d3 is a deuterated form of N-desmethyl tramadol, which is a metabolite of tramadol, a widely used synthetic analgesic. This compound is primarily utilized in scientific research to study the pharmacokinetics and metabolism of tramadol and its derivatives. The deuterium labeling enhances the compound's traceability in biological systems, making it a valuable tool in drug metabolism studies.
The compound is derived from tramadol, which is synthesized through various chemical processes. The specific synthesis of (+)-N-desmethyl tramadol-d3 involves modifications to the original tramadol structure to include deuterium labeling. The compound has the CAS number 1346601-74-8 and is available from various chemical suppliers for research purposes .
(+)-N-Desmethyl Tramadol-d3 falls under the category of synthetic opioids and is classified as an analgesic. Its primary action is as a μ-opioid receptor agonist, similar to its parent compound, tramadol. The compound is also associated with serotonin and norepinephrine reuptake inhibition, contributing to its analgesic effects .
The synthesis of (+)-N-desmethyl tramadol-d3 involves several key steps:
The synthetic route typically requires controlled reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and quality control.
The molecular formula for (+)-N-desmethyl tramadol-d3 is C₁₅H₂₁ClD₃NO₂, with a molecular weight of approximately 288.83 g/mol. The structure features a cyclohexanol moiety with a methoxyphenyl group and a deuterated methylamino side chain.
(+)-N-desmethyl tramadol-d3 can participate in several chemical reactions:
The major products from these reactions include:
The mechanism by which (+)-N-desmethyl tramadol-d3 exerts its effects involves interaction with the μ-opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects similar to those produced by other opioids.
Upon administration, the compound undergoes metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to the formation of active metabolites such as O-desmethyl tramadol (M1). This metabolite exhibits significantly higher μ-opioid receptor affinity compared to the parent compound .
(+)-N-desmethyl tramadol-d3 has significant scientific applications:
Tramadol undergoes complex hepatic biotransformation primarily mediated by cytochrome P450 (P450) isozymes. The drug is administered as a racemate, with the (+)- and (−)-enantiomers exhibiting distinct metabolic fates and pharmacological activities.
CYP2D6 catalyzes the stereoselective O-demethylation of tramadol to form the active metabolite (+)-O-desmethyltramadol (M1), which exhibits ~200-fold greater µ-opioid receptor affinity than the parent compound [1] [7]. This conversion demonstrates marked enantioselectivity:
Table 1: Stereoselective Metabolism of Tramadol Enantiomers by CYP2D6
Enantiomer | Main Metabolic Pathway | Major Metabolite | Relative Formation Rate | Opioid Receptor Affinity (Ki, nM) |
---|---|---|---|---|
(+)-tramadol | O-demethylation | (+)-M1 | 1.0 (reference) | 3.4 |
(−)-tramadol | N-demethylation | (−)-M2 | 0.43 | >10,000 |
Parallel N-demethylation pathways generate the inactive metabolite N-desmethyltramadol (M2):
Orthologous cytochrome P450 enzymes exhibit significant functional divergence across species, profoundly impacting tramadol bioactivation:
Table 2: Comparative Tramadol Metabolism in Mammalian Species
Species | CYP2D Ortholog | M1 Formation Rate (pmol/min/mg) | M2 Formation Rate (pmol/min/mg) | M1/M2 Ratio | Clinically Relevant Finding |
---|---|---|---|---|---|
Human | CYP2D6 | 142 ± 24 | 1,890 ± 310 | 0.075 | Variable analgesia linked to CYP2D6 polymorphisms |
Dog | CYP2D15 | 36 ± 8 | 2,950 ± 480 | 0.012 | Minimal analgesia due to low M1 concentrations |
Cat | CYP2D* | 1,120 ± 190 | 610 ± 95 | 1.84 | Consistent analgesia observed |
Rat | CYP2D1/2 | 420 ± 65 | 830 ± 140 | 0.51 | Not translational for human predictions |
Data adapted from in vitro liver microsomal studies [4] [5]
Key interspecies differences:
Species-specific metabolism critically influences preclinical data translation:
Deuterium substitution at metabolic soft spots alters reaction kinetics through the kinetic isotope effect (KIE):
Table 3: Isotope Effects on Tramadol Metabolite Formation
Deuterated Position | Targeted Metabolic Pathway | Theoretical KIE | Observed Metabolic Change | Analytical Utility |
---|---|---|---|---|
O-methyl | O-demethylation | 2.5-6.8 | 60-75% reduced M1 formation | CYP2D6 activity probe |
N-methyl | N-demethylation | 3.0-7.1 | 55-80% reduced M2 formation | CYP3A4/2B6 activity probe |
Aromatic ring | Hydroxylation | <1.5 | Negligible change | Not diagnostically useful |
Deuterated analogs enable precise quantification of metabolic routing:
CAS No.: 6754-13-8
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.:
CAS No.: 224635-63-6